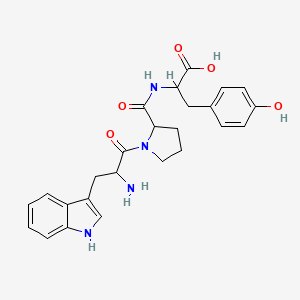![molecular formula C23H26N2O3S B12113557 1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)
1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a phenyl group, a propoxynaphthyl group, and a sulfonyl group attached to a piperazine ring
Preparation Methods
. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The phenyl and propoxynaphthyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-Phenyl-4-(phenylsulfonyl)piperazine: This compound has a similar structure but lacks the propoxynaphthyl group, which may result in different biological activities and chemical properties.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone:
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-phenyl-4-(6-propoxynaphthalen-2-yl)sulfonylpiperazine |
InChI |
InChI=1S/C23H26N2O3S/c1-2-16-28-22-10-8-20-18-23(11-9-19(20)17-22)29(26,27)25-14-12-24(13-15-25)21-6-4-3-5-7-21/h3-11,17-18H,2,12-16H2,1H3 |
InChI Key |
VDMWXFPSNWVWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


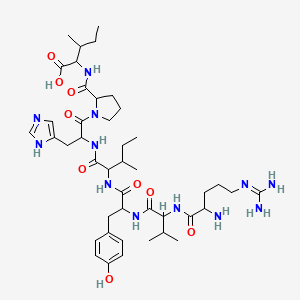
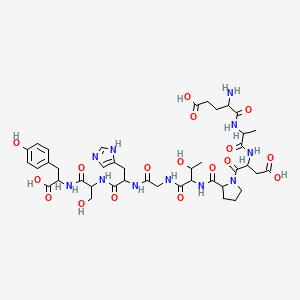
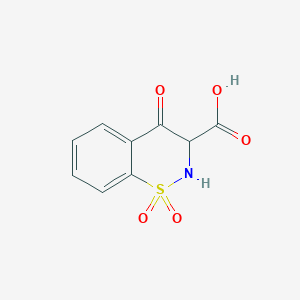
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
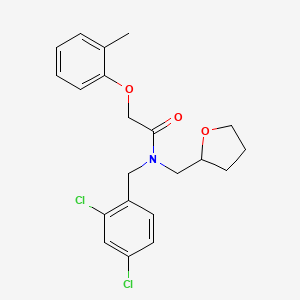
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)

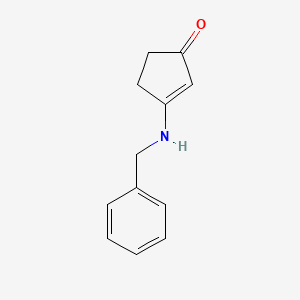
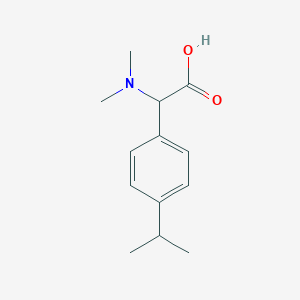
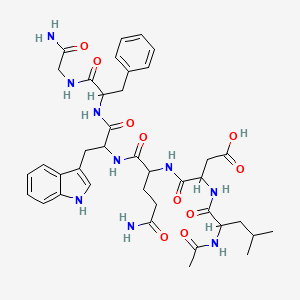
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
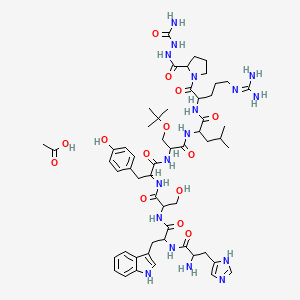
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
